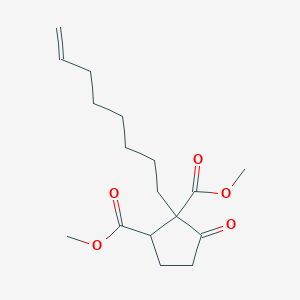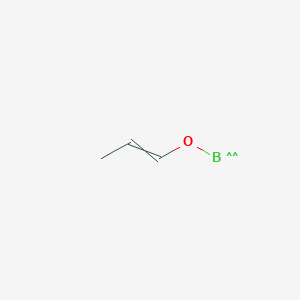
N~1~,N~16~-Didodecyl-8,9-diphenylhexadecanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~16~-Didodecyl-8,9-diphenylhexadecanediamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its long alkyl chains and aromatic rings, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~16~-Didodecyl-8,9-diphenylhexadecanediamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by the coupling of these intermediates under specific reaction conditions. Common reagents used in the synthesis include alkyl halides, amines, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of N1,N~16~-Didodecyl-8,9-diphenylhexadecanediamide may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~16~-Didodecyl-8,9-diphenylhexadecanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N~1~,N~16~-Didodecyl-8,9-diphenylhexadecanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~16~-Didodecyl-8,9-diphenylhexadecanediamide involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains and aromatic rings allow it to interact with lipid membranes and proteins, potentially affecting their structure and function. These interactions can lead to various biological effects, depending on the context and concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Didodecyl-8,9-diphenylhexadecanediamide
- N,N,N’,N’-Tetraoctyl diglycolamide
- N,N,N’,N’-Tetra-2-ethylhexyl diglycolamide
Uniqueness
N~1~,N~16~-Didodecyl-8,9-diphenylhexadecanediamide is unique due to its specific structural features, such as the combination of long alkyl chains and aromatic rings
Properties
CAS No. |
138647-92-4 |
|---|---|
Molecular Formula |
C52H88N2O2 |
Molecular Weight |
773.3 g/mol |
IUPAC Name |
N,N'-didodecyl-8,9-diphenylhexadecanediamide |
InChI |
InChI=1S/C52H88N2O2/c1-3-5-7-9-11-13-15-17-23-35-45-53-51(55)43-33-21-19-31-41-49(47-37-27-25-28-38-47)50(48-39-29-26-30-40-48)42-32-20-22-34-44-52(56)54-46-36-24-18-16-14-12-10-8-6-4-2/h25-30,37-40,49-50H,3-24,31-36,41-46H2,1-2H3,(H,53,55)(H,54,56) |
InChI Key |
VPVMLYVLNLTAJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCCCCCC(C1=CC=CC=C1)C(CCCCCCC(=O)NCCCCCCCCCCCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine](/img/structure/B14288893.png)
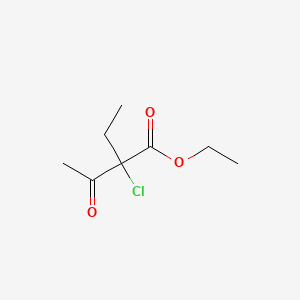
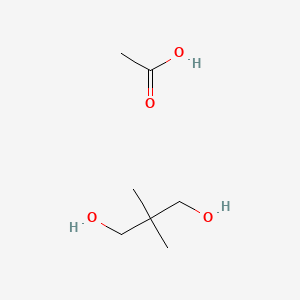
![N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate](/img/structure/B14288904.png)

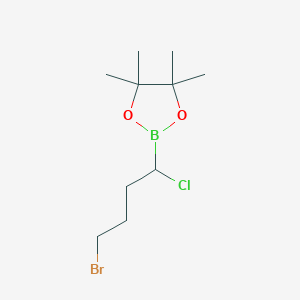
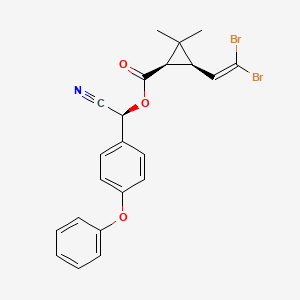
![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
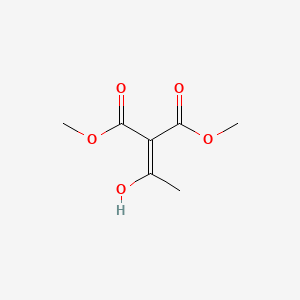
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
